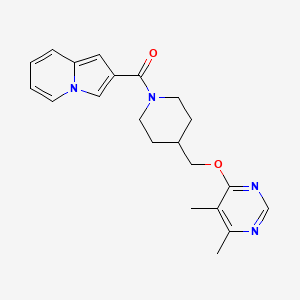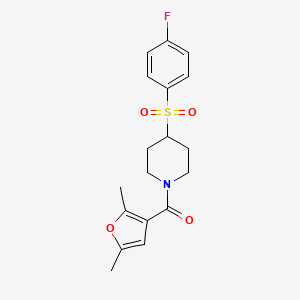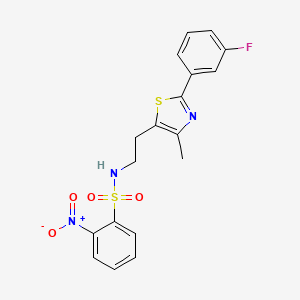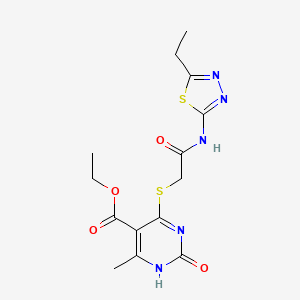
N-(2-phenylethyl)cyclopentanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenylethyl)cyclopentanamine hydrochloride is a chemical compound with the CAS Number: 1049749-89-4 . It has a molecular weight of 225.76 . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C13H19N.ClH/c1-2-6-12(7-3-1)10-11-14-13-8-4-5-9-13;/h1-3,6-7,13-14H,4-5,8-11H2;1H .Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 225.76 . The storage temperature for this compound is room temperature .Wissenschaftliche Forschungsanwendungen
Myoclonic Seizures and Cyclopentolate Hydrochloride
Cyclopentolate hydrochloride, while not the exact compound inquired about, is closely related and used in ophthalmology for its mydriatic and cycloplegic activity. Research has highlighted systemic side effects, including rare occurrences of myoclonic seizures in children following its use for eye examinations. This underscores the importance of careful monitoring of systemic side effects when using cycloplegic agents in pediatric populations (Büyükçam et al., 2012).
Pharmacological Effects and Safety Profiles
Studies on cyclopentolate hydrochloride and other related compounds also delve into their pharmacological effects, safety profiles, and systemic impacts when used for diagnostic or therapeutic purposes in ophthalmology. For example, research on the combined use of cyclopentolate and phenylephrine highlights considerations for intraocular pressure and systemic blood pressure, indicating the need for cautious application in patients with certain health conditions (Epstein & Murphy, 1981).
Neuroplasticity and Cognitive Functions
Further afield, derivatives of cyclohexylamine, a structural relative of cyclopentanamine, have been explored for their impact on neuroplasticity and cognitive functions. For example, D-cycloserine, a partial NMDA agonist, has been shown to improve cognitive functions by potentially stabilizing the strengthening of NMDA receptors, which might have implications for learning and memory enhancement (Nitsche et al., 2004).
Analgesic and Anesthetic Applications
The exploration of cyclohexylamines, notably ketamine (a derivative closely related in structural terms to the compound ), highlights their significant analgesic and anesthetic properties. Ketamine's use in inducing dissociative anesthesia and its implications for surgical procedures, pain management, and even recreational misuse, provide a window into the broader category of cyclohexylamines and their versatile applications in both clinical and non-clinical settings (Ball & Westhorpe, 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)cyclopentanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-2-6-12(7-3-1)10-11-14-13-8-4-5-9-13;/h1-3,6-7,13-14H,4-5,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGDKVXEAAAUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2734839.png)
![3-[(Acetylamino)methyl]adamantane-1-carboxylic acid](/img/structure/B2734840.png)
![2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2734841.png)



![7-(2,3-Dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2734850.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2734853.png)


![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2734858.png)

![N-(3-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734862.png)
